2-Ethoxy-5-fluorophenylboronic acid

Übersicht

Beschreibung

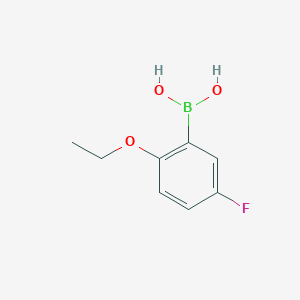

2-Ethoxy-5-fluorophenylboronic acid is an organoboron compound with the molecular formula C8H10BFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with ethoxy and fluorine groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-ethoxy-5-fluoroiodobenzene using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-5-fluorophenylboronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: Boronic acids can be oxidized to form phenols using reagents such as hydrogen peroxide.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium acetate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-5-fluorophenylboronic acid has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

Material Science: Potentially used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.

Wirkmechanismus

The primary mechanism of action for 2-Ethoxy-5-fluorophenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid to a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The ethoxy and fluorine substituents can influence the reactivity and selectivity of the compound in various reactions, making it a versatile reagent in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Fluoro-5-hydroxyphenylboronic acid

- 2-(2-Ethoxyethoxy)-5-formylphenylboronic acid

- 2-Fluoro-5-propoxyphenylboronic acid

- 5-Fluoro-2-methylphenylboronic acid

- 2-Formyl-5-methoxyphenylboronic acid

Uniqueness

2-Ethoxy-5-fluorophenylboronic acid is unique due to the presence of both ethoxy and fluorine groups on the phenyl ring. These substituents can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .

Biologische Aktivität

2-Ethoxy-5-fluorophenylboronic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 166.97 g/mol. The presence of the ethoxy group and the fluorine atom enhances its reactivity and solubility in biological systems, making it a valuable compound for various applications, particularly in enzyme inhibition and as a probe in biological studies.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and proteins through reversible covalent bonding. The boronic acid group can form bonds with diols and other nucleophiles, influencing enzyme activity and cellular processes.

Key Mechanisms:

- Transmetalation : This process is crucial in Suzuki-Miyaura coupling reactions, where the compound acts as a reagent to facilitate the formation of carbon-carbon bonds.

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, leading to altered phosphorylation states of signaling proteins .

Biochemical Pathways

The interactions of this compound with enzymes are significant in metabolic pathways. It has been shown to influence:

- Cell Signaling Pathways : By modulating enzyme activity, the compound can affect downstream signaling pathways that regulate cellular responses.

- Gene Expression : The ability to form covalent bonds with transcription factors may alter gene expression profiles.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of boronic acids, including this compound. Research indicates moderate activity against various microorganisms, including:

- Candida albicans

- Escherichia coli

- Aspergillus niger

The Minimum Inhibitory Concentration (MIC) values suggest that this compound may be more effective than certain existing antifungal agents .

Case Studies

- Antifungal Activity : A study demonstrated that this compound exhibited moderate antifungal activity against Candida albicans, with a mechanism potentially involving inhibition of leucyl-tRNA synthetase (LeuRS), similar to the action of benzoxaborole drugs like AN2690 .

- Enzyme Interaction Studies : Research on enzyme inhibition revealed that this compound could effectively inhibit serine proteases, showcasing its potential in therapeutic applications targeting proteolytic pathways.

Summary of Findings

The biological activity of this compound is multifaceted, involving interactions with various biochemical pathways and potential therapeutic applications. Its ability to inhibit enzymes and influence cellular processes positions it as a promising candidate for further research in drug development.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 166.97 g/mol |

| Biological Activities | Antimicrobial, Enzyme Inhibition |

| Mechanism of Action | Transmetalation, Reversible Covalent Bonding |

| Target Organisms | Candida albicans, Escherichia coli |

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2-Ethoxy-5-fluorophenylboronic acid, and how is its purity validated?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions , where palladium catalysts (e.g., Pd(PPh₃)₄) mediate the coupling of halogenated aryl precursors with boronic esters or acids . For this compound, a common precursor might be a fluorinated and ethoxy-substituted bromobenzene derivative. Post-synthesis, purity is validated using NMR spectroscopy (to confirm substituent positions and boronic acid functionality), HPLC (for quantitative purity assessment >98%), and mass spectrometry (to verify molecular weight, 183.97 g/mol) .

Q. How is the structural and electronic configuration of this compound characterized for reactivity studies?

Key techniques include:

- X-ray crystallography to resolve the spatial arrangement of the ethoxy and fluorine substituents.

- DFT calculations to model electronic effects (e.g., fluorine’s electron-withdrawing properties and ethoxy’s steric bulk) on boron center reactivity.

- Infrared (IR) spectroscopy to identify B-O and B-OH vibrational modes .

Q. What are the primary biological or medicinal applications of this compound in current research?

While direct studies on this compound are limited, structurally related fluorophenylboronic acids are used in enzyme inhibition (e.g., targeting proteases or glycosidases) and drug design due to their ability to form reversible covalent bonds with diols (e.g., in glycoproteins) . Researchers often extrapolate from analogs like 2-Fluoro-5-hydroxyphenylboronic acid, where fluorine enhances target binding affinity .

Advanced Questions

Q. How can reaction conditions be optimized for this compound in cross-coupling reactions?

Optimization involves:

- Catalyst selection : PdCl₂(dppf) or Pd(OAc)₂ with ligands like SPhos for sterically hindered substrates.

- Solvent systems : Mixed polar solvents (e.g., THF/H₂O) to balance boronic acid solubility and reaction kinetics.

- Temperature control : 60–100°C to accelerate coupling while minimizing boronic acid decomposition.

- Protecting groups : Using pinacol esters to stabilize the boronic acid during storage .

Q. What stability challenges arise when handling this compound, and how are they mitigated?

Challenges include:

- Hydrolysis sensitivity : The boronic acid group reacts with moisture, forming boroxines. Store at 2–8°C under inert gas (N₂/Ar) .

- Oxidation : Fluorine’s electron-withdrawing effect may destabilize the boron center; antioxidants like BHT are sometimes added.

- Safety protocols : Follow SDS guidelines for PPE (gloves, goggles) and emergency procedures (e.g., inhalation first aid) .

Q. How should researchers address contradictory data in biological activity studies involving this compound?

Contradictions (e.g., varying IC₅₀ values across assays) can be resolved by:

- Comparative assays : Testing under standardized conditions (pH, temperature, co-solvents).

- Computational docking : Modeling interactions with target enzymes (e.g., serine hydrolases) to identify binding site conflicts.

- Metabolite profiling : Checking for boronic acid decomposition or off-target interactions using LC-MS .

Q. What strategies improve regioselectivity when using this compound in multi-component reactions?

Regioselectivity is influenced by:

- Substituent electronic effects : The ethoxy group’s ortho/para-directing behavior and fluorine’s meta-directing tendency.

- Steric guidance : Bulky catalysts (e.g., XPhos) favor coupling at less hindered positions.

- Pre-functionalization : Introducing temporary directing groups (e.g., pyridine) to steer cross-coupling .

Eigenschaften

IUPAC Name |

(2-ethoxy-5-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOVFKIWGXGWXLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584411 | |

| Record name | (2-Ethoxy-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864301-27-9 | |

| Record name | (2-Ethoxy-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.